3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, also known as MTQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. MTQ is a derivative of quinazolinone and has a unique molecular structure that makes it an attractive target for researchers.
Scientific Research Applications
- Researchers have explored the antileishmanial potential of this compound. In a study, novel [1,2,3]triazolo[1,5-a]pyridinium salts derived from triazolopyridines demonstrated significant leishmanicidal activity against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani parasites. These compounds showed selectivity indexes higher than the reference drug Glucantime, making them promising candidates for combating leishmaniasis .
- L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain, has been identified. Targeting PCAF with small inhibitor molecules is a therapeutic strategy for cancer treatment .
- Active compounds in this class have been found to inhibit Fe-SOD (iron-superoxide dismutase) in Leishmania parasites. Their impact on human CuZn-SOD (copper-zinc superoxide dismutase) is minimal. Understanding these interactions could lead to novel therapeutic strategies .
Antileishmanial Activity
Inhibition of PCAF Bromodomain
Metalloenzyme Inhibition
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in gene expression regulation and is associated with various cellular processes, including cell cycle progression, differentiation, and apoptosis .
Mode of Action
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for recognizing acetylated lysine residues on histone tails . The inhibition of PCAF’s bromodomain disrupts its function, leading to changes in gene expression .
Biochemical Pathways
The inhibition of PCAF by 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one affects various biochemical pathways. PCAF is involved in the acetylation of histones, a process that loosens the chromatin structure and promotes gene transcription . By inhibiting PCAF, the compound can potentially alter the expression of genes regulated by this enzyme .
Result of Action
The molecular and cellular effects of 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one’s action primarily involve changes in gene expression due to the inhibition of PCAF . These changes can potentially affect various cellular processes, including cell proliferation and apoptosis .
properties
IUPAC Name |
3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-15-17-16(21)12-7-2-3-8-13(12)20(15)19-18-14/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYRWDJLZAAYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
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